(R)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride
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Overview
Description
®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylpropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride typically involves the following steps:
Amination: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-Amino-1-cyclopropyl-2-methylpropan-2-ol: The free base form without the hydrochloride salt.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl and amino groups.
Uniqueness
®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1R)-1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
NWYNNJVNNJMDQO-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1CC1)N)O.Cl |
Canonical SMILES |
CC(C)(C(C1CC1)N)O.Cl |
Origin of Product |
United States |
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